Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate

medicinal chemistry scaffold design regioisomer SAR

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate (CAS 398996-20-8) is a synthetic thiourea derivative featuring a piperidine-3-carboxylate core N-substituted with a 4-(difluoromethoxy)phenyl carbamothioyl group. It belongs to the class of 1,3-disubstituted thioureas, which are widely investigated as privileged scaffolds in medicinal chemistry due to their capacity for hydrogen bonding, metal coordination, and conformational adaptability.

Molecular Formula C16H20F2N2O3S
Molecular Weight 358.4
CAS No. 398996-20-8
Cat. No. B2800535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate
CAS398996-20-8
Molecular FormulaC16H20F2N2O3S
Molecular Weight358.4
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-4-3-9-20(10-11)16(24)19-12-5-7-13(8-6-12)23-15(17)18/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,24)
InChIKeyLRIRPRQVZCOOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((4-(Difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate (CAS 398996-20-8): Structural Identity and Compound Class for Research Procurement


Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate (CAS 398996-20-8) is a synthetic thiourea derivative featuring a piperidine-3-carboxylate core N-substituted with a 4-(difluoromethoxy)phenyl carbamothioyl group . It belongs to the class of 1,3-disubstituted thioureas, which are widely investigated as privileged scaffolds in medicinal chemistry due to their capacity for hydrogen bonding, metal coordination, and conformational adaptability [1]. The difluoromethoxy (–OCF₂H) substituent is of particular physicochemical interest: it can interconvert between lipophilic and polar conformations, potentially enabling the molecule to adapt to varied biological microenvironments [2]. This compound is primarily sourced as a research chemical (typical purity ≥95%) for use as a synthetic building block or a tool compound in biochemical probing .

Why In-Class Analogs Cannot Simply Replace Ethyl 1-((4-(Difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate


Compounds within the N-aryl-N'-piperidinyl thiourea family cannot be treated as interchangeable in a procurement context, even when they share the same core scaffold. Subtle structural modifications—such as the position of the carboxylate ester on the piperidine ring (3- vs. 4-substitution), the nature of the aromatic substituent (difluoromethoxy vs. methoxy, chloro, or unsubstituted phenyl), and the electronic character of the thiourea bridge—can profoundly alter molecular recognition, target engagement, and pharmacokinetic behavior [1]. For instance, replacing a 4-methoxy group with a 4-difluoromethoxy group has been shown to increase in vivo potency in certain PDE4 inhibitor series, demonstrating that even single-atom changes (–OCHF₂ vs. –OCH₃) can translate into meaningful functional differences [1]. Furthermore, regioisomeric variation (piperidine-3-carboxylate vs. piperidine-4-carboxylate) can affect molecular geometry, conformational preferences, and ultimately biological activity [2]. Consequently, substituting the target compound with a close analog—even one differing only in the ester position or the halogenation pattern of the phenyl ring—without experimental validation risks compromising assay reproducibility and biological conclusions.

Quantitative Differentiation Evidence for Ethyl 1-((4-(Difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate


Piperidine-3-Carboxylate vs. Piperidine-4-Carboxylate: Regioisomeric Distinction

The target compound bears the carboxylate ester at the piperidine 3-position, distinguishing it from the commercially available 4-carboxylate regioisomer (CAS 398996-37-7). X-ray crystallographic analysis of a structurally analogous N-carbamothioyl piperidine-4-carboxylate (adamantyl derivative) establishes that the 4-carboxylate adopts an equatorial orientation while the carbamothioyl group occupies the axial position, defining a specific conformational preference [1]. By contrast, the 3-carboxylate-substituted scaffold presents a distinct spatial arrangement of hydrogen bond donor/acceptor pharmacophoric elements, which can be decisive for target recognition. In a disclosed SAR context, replacement of the 4-methoxy residue with a difluoromethoxy residue in a related piperidine series led to a measurable increase in in vivo potency, underscoring that subtle regioisomeric and substituent modifications are not functionally neutral [2].

medicinal chemistry scaffold design regioisomer SAR

4-(Difluoromethoxy)phenyl vs. 4-Methoxyphenyl: Metabolic and Potency Implications

The presence of a 4-(difluoromethoxy)phenyl substituent in the target compound, as opposed to the more common 4-methoxyphenyl analog, introduces a fluorinated motif that can enhance metabolic stability and modulate electronic effects. In a published PDE4 inhibitor SAR study, replacement of a 4-methoxy residue with a 4-difluoromethoxy residue led to an increase in in vivo potency, with the difluoromethoxy analog demonstrating superior single-dose rat pharmacokinetic performance [1]. The –OCF₂H group is also documented to possess conformational ambivalence, allowing the molecule to adapt its polarity in response to the surrounding environment—a property absent in –OCH₃ analogs [2].

fluorine chemistry metabolic stability potency differentiation

Thiourea Bridge vs. Urea Bridge: Hydrogen Bonding and Target Engagement Potential

The carbamothioyl (–C(=S)–NH–) linkage in the target compound distinguishes it from the corresponding urea (–C(=O)–NH–) analogs. Thiourea N–H groups are stronger hydrogen bond donors than their urea counterparts (pKa ~21 vs. ~27 for the conjugate acid of the corresponding anion), and the sulfur atom is a poorer hydrogen bond acceptor than oxygen, leading to altered molecular recognition profiles [1]. In biological contexts, thiourea derivatives have demonstrated nanomolar-range inhibitory activity against enzymes such as urease (IC₅₀ values as low as 5.53 μM for certain N,N'-disubstituted thioureas, compared to standard thiourea at 21.00 μM) [2].

thiourea hydrogen bonding target engagement

Difluoromethoxy Substitution Pattern: 4-Position vs. 2- or 3-Position Analogs

The 4-(difluoromethoxy) substitution in the target compound positions the –OCF₂H group para to the thiourea attachment point on the phenyl ring. In an SAR context, the position of the difluoromethoxy group on the aromatic ring can significantly alter biological activity. For example, in a series of halogen-substituted thiourea derivatives evaluated for antimicrobial and cytotoxic activities, the substitution pattern (ortho, meta, or para) was a key determinant of activity magnitude [1]. Commercially available analogs include 2-(difluoromethoxy)phenylthiourea (CAS 380441-42-9) and 3-substituted variants, which are likely to exhibit different target interaction profiles due to altered electronic and steric properties.

structure-activity relationship substitution pattern molecular recognition

Recommended Research Application Scenarios for Ethyl 1-((4-(Difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate


Medicinal Chemistry Scaffold Exploration and SAR Library Design

The compound is an ideal candidate for inclusion in focused thiourea libraries aimed at exploring structure-activity relationships around the piperidine-3-carboxylate scaffold. Its unique combination of a 4-(difluoromethoxy)phenyl moiety and thiourea linkage provides a distinct pharmacophoric profile relative to more common urea-based or 4-methoxy-substituted analogs. Researchers can use this compound as a starting point for systematic variation of the aromatic substituent and the carboxylate position [1].

Biochemical Target Engagement and Enzyme Inhibition Screening

Given the documented capacity of 1,3-disubstituted thioureas to inhibit enzymes such as urease (IC₅₀ values as low as 5.53 μM) [2], this compound may serve as a screening candidate in enzyme inhibition panels. The stronger hydrogen bond donor ability of the thiourea N–H relative to urea analogs may facilitate interactions with catalytic site residues that are inaccessible to oxygen-based hydrogen bond acceptors [3].

Metabolic Stability and Fluorine Effects Investigations

The presence of the difluoromethoxy group makes this compound a valuable tool for studying fluorine-mediated effects on metabolic stability and pharmacokinetics. The –OCF₂H group can adopt both lipophilic and polar conformations [4], and its replacement of a –OCH₃ group in PDE4 inhibitors has been shown to increase in vivo potency [1]. This compound could be used in comparative metabolic stability assays alongside its 4-methoxy analog.

Synthetic Methodology Development and Building Block Applications

As a functionalized piperidine derivative bearing an ethyl ester at the 3-position, this compound can serve as a versatile building block for further synthetic elaboration. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or reduced to the alcohol, while the thiourea moiety can participate in cyclization reactions to form heterocyclic systems. Its utility in synthetic chemistry extends to the preparation of more complex molecular architectures [1].

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